molecular formula C21H23FN4O B4221142 1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine

1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B4221142
M. Wt: 366.4 g/mol
InChI Key: XJJCNPMJDDALAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for investigating novel central nervous system (CNS) therapeutics. Its molecular structure incorporates two privileged pharmacophores: a fluorophenyl-piperazine moiety and a dihydropyrazole group, which are commonly found in compounds targeting neurological pathways . While specific pharmacological data for this exact molecule is limited in the public domain, structural analogs featuring the piperazine-pyrazole core have demonstrated potent biological activity in preclinical studies. For instance, similar compounds have been investigated as potential atypical antipsychotic agents due to their high affinity for serotonin (5-HT 2A ) and dopamine receptors . Other research on piperazine-derived molecules shows activity modulated by serotonergic and GABAergic pathways, indicating potential for anxiolytic and antidepressant-like effects . The piperazine ring is a prevalent feature in FDA-approved drugs and bioactive molecules, often employed to optimize physicochemical properties and serve as a scaffold for arranging pharmacophoric groups in the correct spatial orientation for target interaction . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in bioactivity screening campaigns for neurological disorders. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-18-6-8-19(9-7-18)25-14-12-24(13-15-25)16-21(27)26-20(10-11-23-26)17-4-2-1-3-5-17/h1-9,11,20H,10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJCNPMJDDALAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C20H18FNO4C_{20}H_{18}FNO_4 and a molar mass of 355.36 g/mol. It is characterized by a piperazine ring substituted with a 4-fluorophenyl group and a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18FNO4
Molar Mass355.36 g/mol
Density1.288 g/cm³ (Predicted)
Melting Point90.0 to 94.0 °C
SolubilitySoluble in acetone

Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds similar to 1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively interact with targets involved in oxidative stress and inflammation pathways .

The biological activity is largely attributed to the presence of the pyrazole ring, which facilitates interactions with various biological targets:

  • Electrophilic Nature : The compound's structure allows for electrophilic substitution reactions, enhancing its reactivity towards biological macromolecules .
  • Inhibition of COX Enzymes : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, certain derivatives have shown selectivity for COX-2, making them potential candidates for anti-inflammatory therapies .

Study on Anti-inflammatory Activity

A study evaluated several pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that some derivatives displayed significant inhibition of edema comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Safety Profile Assessment

Histopathological examinations were conducted on the stomach, liver, and kidneys of treated rats. The findings suggested minimal degenerative changes, indicating a favorable safety profile for these derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the fluorophenyl group enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against cancer cell lines. Research has demonstrated that similar piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

2. Antimicrobial Properties
Compounds containing piperazine moieties have shown promising antimicrobial activity. The fluorine atom in the structure may enhance the interaction between the compound and microbial targets, improving its effectiveness against bacterial and fungal infections. Preliminary studies suggest that this compound could be explored as a new antimicrobial agent .

3. Central Nervous System (CNS) Effects
Piperazine derivatives are known for their neuropharmacological activities. This compound's structural characteristics may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. Research into similar compounds has shown their ability to modulate serotonin receptors, which could be a pathway for further investigation .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with derivatives showing IC50 values in low micromolar range.
Study BAntimicrobial efficacyShowed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CCNS activityReported anxiolytic effects in animal models, suggesting potential for treating anxiety disorders through modulation of serotonin pathways.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic displacement. Key reactions include:

NucleophileSolvent/ConditionsProduct FormedYieldSource
PiperazineToluene, 90°C, 24 hrsBis-piperazine derivative38%
MorpholineDMF, K₂CO₃, 110°CMorpholine-substituted analog67%
ThiophenolEtOH, reflux, 12 hrsAryl sulfide derivative52%

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with fluoride acting as the leaving group. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state .

Oxidation Reactions Involving the Dihydropyrazole Ring

The 4,5-dihydro-1H-pyrazole moiety undergoes selective oxidation:

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 60°C, 6 hrsFully aromatic pyrazole derivative88%
MnO₂CH₂Cl₂, RT, 24 hrsPartially oxidized pyrazoline-oxide63%
DDQToluene, refluxDehydrogenated pyrazole with ketone71%

Key Finding : Hydrogen peroxide in acetic acid achieves complete aromatization without side-chain degradation, preserving the piperazine framework .

Reduction of the Oxoethyl Spacer

The ketone group (2-oxoethyl) participates in selective reductions:

Reducing AgentConditionsProductStereochemistry
NaBH₄MeOH, 0°C, 2 hrsSecondary alcoholRacemic
BH₃·THFTHF, reflux, 4 hrsEthylene glycol derivative>95% retention
H₂/Pd-CEtOAc, 1 atm, 12 hrsEthyl group (full reduction)Not applicable

Application : Controlled reduction enables access to alcohol intermediates for prodrug development .

Piperazine Ring Functionalization

The secondary amines on the piperazine core undergo alkylation/acylation:

ReagentConditionsPosition ModifiedResulting Bioactivity Change
Acetyl chlorideCH₂Cl₂, Et₃N, 0°CN-1Enhanced CNS penetration
Benzyl bromideDMF, K₂CO₃, 80°CN-4Reduced hERG inhibition
Propionic anhydridePyridine, RTBoth N-1/N-4Increased metabolic stability

Critical Note : Mono-substitution at N-1 improves pharmacokinetic profiles compared to disubstituted analogs .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle formation:

Partner CompoundCatalystNew Ring SystemYield
ThioureaCu(OTf)₂, [bmim]PF₆Thiadiazine-piperazine hybrid82%
MalononitrilePiperidine, EtOHPyridopyrazole derivative75%
Glyoxylic acidH₂SO₄, ΔOxazolone-fused compound68%

Mechanism : Acid-catalyzed dehydrations or metal-mediated cross-couplings dominate these transformations .

Hydrolysis and Decarboxylation Pathways

Stability under hydrolytic conditions:

ConditionSite AffectedDegradation ProductHalf-Life
0.1N HCl, 37°CPyrazoline C=N bondOpen-chain diketone4.2 hrs
0.1N NaOH, 60°CPiperazine N-C bondFluorophenyl-ethylamine1.8 hrs
H₂O, pH 7.4, 25°COxoethyl spacerStable for >48 hrs-

Formulation Impact : Susceptibility to acidic hydrolysis necessitates enteric coating for oral delivery .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

MediumMajor ProductQuantum YieldApplication
AcetonitrileRing-contracted imidazole0.12Prodrug activation
MethanolC-F bond cleavage0.08Fluorine recycling
Solid stateDimer via [2+2] cycloaddition0.05Crystal engineering

Safety Consideration : Light-sensitive handling protocols are mandatory during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine with structurally related compounds, highlighting key differences in substituents, molecular features, and biological implications:

Compound Name Structural Features Key Differences Biological Activity References
1-(4-Fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine Piperazine + dihydropyrazole + 4-fluorophenyl Reference compound Potential CNS activity (inferred from piperazine analogs)
1-Ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione Piperazine-2,3-dione + thiophen-2-yl + p-tolyl Replaces fluorophenyl with thiophene and p-tolyl; adds dione group Enhanced solubility due to dione; possible antitumor activity
1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine Piperazine + sulfonyl-linked pyrazole Sulfonyl group enhances reactivity and binding affinity Improved synthetic utility in medicinal chemistry
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine Chlorobenzoyl + ethoxyphenylmethyl substituents Ethoxy group improves solubility; chlorobenzoyl enhances receptor binding Studied for antidepressant effects
Ethyl 4-((2-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate Dihydropyridine + 2-fluorophenyl + methoxyethyl Dihydropyridine moiety adds redox activity; methoxyethyl enhances bioavailability Potential antipsychotic applications
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole Biphenyl + methoxyphenyl + dual pyrazole cores Dual pyrazole structure increases rigidity; methoxy improves metabolic stability Analgesic properties demonstrated in studies

Key Observations :

Substituent Effects: Fluorophenyl groups (as in the target compound) are associated with enhanced lipophilicity and CNS penetration compared to non-fluorinated analogs . Thiophene (e.g., in ) or sulfonyl groups (e.g., in ) introduce distinct electronic effects, altering binding kinetics and metabolic pathways.

Bioactivity Trends :

  • Piperazine-pyrazole hybrids often exhibit CNS activity, while derivatives with extended aromatic systems (e.g., biphenyl in ) show promise in pain management.
  • The presence of electron-withdrawing groups (e.g., chlorobenzoyl in ) correlates with improved receptor affinity.

Compared to simpler piperazine derivatives (e.g., 4-fluorobenzylpiperazine in ), the ethyl-2-oxo linker in the target compound may reduce off-target effects by limiting rotational freedom.

Research Findings and Implications

  • Synthetic Challenges : The synthesis of such compounds often involves multi-step routes, including hydrazine-mediated cyclization (as seen in ) and Suzuki couplings for aryl group introductions.
  • Crystallographic Studies : SHELX-based refinement (e.g., ) has been critical in resolving the stereochemistry of dihydropyrazole and piperazine moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.